molecular formula C17H19ClN2O3S B3619334 ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE

ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B3619334
M. Wt: 366.9 g/mol
InChI Key: HYPGTFWFTLWXRU-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . It also contains an amide group (carbonyl group attached to a nitrogen), which is a common functional group in organic chemistry and biochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, an amide group, and various substituents including a 4-chlorophenyl group . The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

Thiophene and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the nature of its substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific information, it’s difficult to predict the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of biological activities . Future research could explore the synthesis of new thiophene derivatives, their potential biological activities, and their mechanisms of action .

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)carbamoylamino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-4-13-10(3)24-15(14(13)16(21)23-5-2)20-17(22)19-12-8-6-11(18)7-9-12/h6-9H,4-5H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPGTFWFTLWXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE

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